The Ascendancy of a Scaffold: An In-depth Technical Guide to the Discovery and History of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
The Ascendancy of a Scaffold: An In-depth Technical Guide to the Discovery and History of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride is a bridged heterocyclic compound that has emerged as a pivotal structural motif in modern medicinal chemistry. Its rigid, three-dimensional framework offers a unique scaffold for the design of highly selective and potent therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and applications of this important molecule, with a focus on its role in the development of kinase and DNA damage response inhibitors.
Historical Context: From Natural Alkaloids to Synthetic Scaffolds
The conceptual origins of the 8-oxa-3-azabicyclo[3.2.1]octane core are intrinsically linked to the rich history of tropane alkaloids, a class of naturally occurring compounds characterized by the 8-azabicyclo[3.2.1]octane ring system. For centuries, plants containing tropane alkaloids like atropine and cocaine have been utilized for their medicinal and psychoactive properties. The elucidation of the structure of these natural products in the late 19th and early 20th centuries by chemists such as Richard Willstätter laid the groundwork for synthetic organic chemistry.
A landmark achievement in this field was Sir Robert Robinson's elegant one-pot synthesis of tropinone, the ketone precursor to many tropane alkaloids, in 1917. This biomimetic approach, which mimicked the presumed biosynthetic pathway, was a significant advancement in chemical synthesis.
The development of synthetic analogues, including heteroatom-substituted bicyclic systems like 8-oxa-3-azabicyclo[3.2.1]octane, represents a modern evolution of this historical lineage. By replacing the C-8 methylene bridge of the tropane skeleton with an oxygen atom, chemists created a novel scaffold with distinct physicochemical properties, including altered polarity and hydrogen bonding capabilities. While a definitive "discovery" paper for the parent 8-oxa-3-azabicyclo[3.2.1]octane is not readily apparent in early literature, its emergence coincides with the broader exploration of bridged bicyclic systems in medicinal chemistry as strategic elements to impart conformational rigidity and explore new chemical space.
Physicochemical Properties
A summary of the key physicochemical properties of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| Appearance | Solid |
| Melting Point | 197-199 °C[1] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų[2] |
| logP | 0.559[2] |
| Hydrogen Bond Donors | 1[2] |
| Hydrogen Bond Acceptors | 2[2] |
| Rotatable Bonds | 0[2] |
Spectroscopic Data
The structural characterization of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is confirmed by various spectroscopic techniques. Key data are summarized below.
| ¹H NMR (CDCl₃) | ¹³C NMR |
| δ 1.60-1.80 (m, 2H) | Data not readily available in summarized format |
| δ 2.00-2.10 (m, 2H) | |
| δ 2.25 (d, 2H) | |
| δ 2.70 (dd, 2H) | |
| δ 2.95 (dt, 2H) | |
| δ 3.60 (brs, 2H) | |
| δ 5.95 (tt, 1H) |
Note: Specific assignments for the provided NMR data were not available in the searched literature. The data represents a general spectrum found for a derivative.
Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
The efficient and scalable synthesis of 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride is crucial for its widespread use in drug discovery. A notable and efficient four-step process commences from the readily available bio-based starting material, 5-hydroxymethyl-2-furfuraldehyde (5-HMF).[3]
Experimental Protocol: Four-Step Synthesis from 5-HMF
Step 1: Reduction of 5-Hydroxymethyl-2-furfuraldehyde
-
Procedure: 5-hydroxymethyl-2-furfuraldehyde is reduced to the corresponding diol, (5-(hydroxymethyl)furan-2-yl)methanol. This reduction can be achieved using a suitable reducing agent such as sodium borohydride in an alcoholic solvent.
-
Typical Conditions: The reaction is typically carried out at room temperature.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 2: Tosylation of the Diol
-
Procedure: The diol is then converted to a ditosylate. This is achieved by reacting the diol with p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
Typical Conditions: The reaction is usually performed at 0 °C to room temperature.
-
Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the ditosylate.
Step 3: Cyclization with a Primary Amine
-
Procedure: The ditosylate undergoes a cyclization reaction with a primary amine, such as benzylamine, to form the N-protected 8-oxa-3-azabicyclo[3.2.1]octane.
-
Typical Conditions: This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted. The crude product is then purified.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Procedure: The protecting group (e.g., benzyl) is removed via hydrogenolysis. The resulting free base is then treated with hydrochloric acid to form the stable hydrochloride salt.
-
Typical Conditions: Hydrogenolysis is typically performed using a palladium on carbon catalyst under a hydrogen atmosphere. The salt formation is achieved by adding a solution of HCl in an appropriate solvent.
-
Work-up: The catalyst is filtered off, and the solvent is evaporated to yield the final product, 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride.
Alternative Synthetic Approaches
Another practical synthesis involves a solvent-free thermolytic cyclization, which is presented as a key step in forming the bridged morpholine structure from readily available starting materials.[4]
Applications in Drug Discovery
The rigid bicyclic structure of 8-oxa-3-azabicyclo[3.2.1]octane provides a valuable scaffold for developing inhibitors that can fit into the well-defined binding pockets of enzymes like kinases.
Kinase Inhibitors
mTOR Inhibitors: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[5] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers.[6] The 8-oxa-3-azabicyclo[3.2.1]octane moiety has been successfully incorporated into thieno[3,2-d]pyrimidine-based compounds, leading to potent and selective mTOR inhibitors.[2] Replacing a morpholine group with the 8-oxa-3-azabicyclo[3.2.1]octane group has been shown to enhance selectivity for mTOR over the closely related PI3K.[2]
Cyclin G Associated Kinase (GAK) Inhibitors: GAK is a serine/threonine kinase involved in clathrin-mediated membrane trafficking. It has also been identified as a host factor required for the replication of several viruses. Isothiazolo[4,3-b]pyridine derivatives incorporating the 8-oxa-3-azabicyclo[3.2.1]octane moiety have demonstrated potent GAK affinity, highlighting the scaffold's potential in the development of broad-spectrum antiviral agents.[7]
DNA Damage Response (DDR) Inhibitors
ATR Inhibitors: Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the cellular response to DNA damage and replication stress.[4][8] Inhibiting ATR is a promising strategy in cancer therapy, as many cancer cells have a high level of replication stress and are more dependent on the ATR pathway for survival.[9] The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been utilized in the development of potent and selective ATR inhibitors, such as AZD6738, which has advanced to clinical trials.
Monoamine Reuptake Inhibitors
Derivatives of the 8-oxa-3-azabicyclo[3.2.1]octane core have also been investigated as inhibitors of monoamine transporters, which are involved in the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine. This application leverages the structural similarity of the scaffold to cocaine and other tropane-based monoamine reuptake inhibitors.
Conclusion
The 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride scaffold has transitioned from a synthetic curiosity to a validated and valuable component in the modern drug discovery toolkit. Its historical roots in the study of natural tropane alkaloids have given way to its rational application in the design of highly specific enzyme inhibitors. The efficient synthetic routes now available for this compound will undoubtedly facilitate its further exploration in the development of novel therapeutics for a range of diseases, from cancer to viral infections and neurological disorders. The continued investigation of this and other bridged bicyclic systems will be a key driver of innovation in medicinal chemistry.
References
- 1. prepchem.com [prepchem.com]
- 2. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride† | Semantic Scholar [semanticscholar.org]
- 4. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
